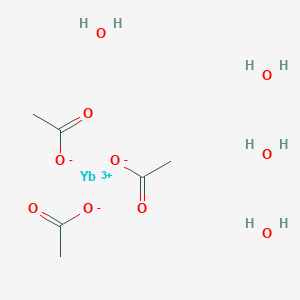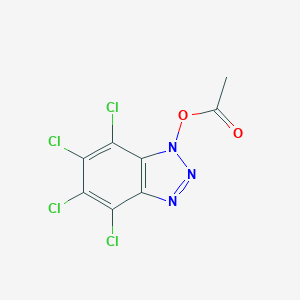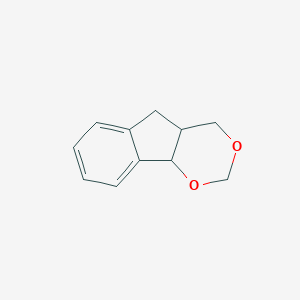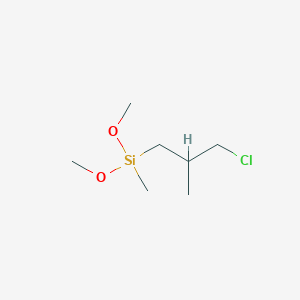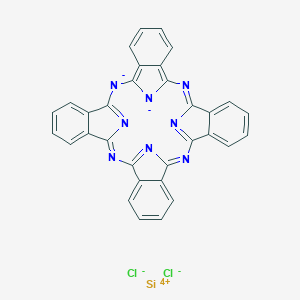
Phthalocyanatodichlorosilane
Vue d'ensemble
Description
Phthalocyanines are a group of macrocyclic compounds that have garnered significant interest due to their unique electronic, magnetic, and photophysical properties. These compounds are characterized by their delocalized pi-electronic structure, which imparts them with fascinating physical properties and makes them suitable for various scientific and technological applications . Phthalocyanines and their derivatives, such as phthalocyaninato-polysiloxanes, have been extensively studied for their potential in nanotechnology, molecular electronics, and as components in molecular materials .
Synthesis Analysis
The synthesis of phthalocyanines and their derivatives involves various strategies to incorporate functional groups that can enhance their properties and applications. For instance, the synthesis of liquid crystalline crown ether-substituted phthalocyanines has been described, which involves the formation of metal-free and dihydroxysilicon derivatives of tetrakis[4',5'-bis(decoxy)benzo-18-crown-6]phthalocyanine . Additionally, the synthesis of phthalocyaninato polysiloxanes substituted with different crown ether moieties has been reported, where the degree of polymerization varies with the size of the crown ether rings . These synthetic approaches enable the creation of materials with tailored properties for specific applications.
Molecular Structure Analysis
The molecular structure of phthalocyanines is crucial in determining their physical and chemical properties. X-ray measurements have been used to determine the structures of the crystalline phase and the mesophase of metal-free phthalocyanines . NMR spectroscopy has revealed that phthalocyaninato polysiloxanes have a rigid structure with staggered phthalocyaninato units . The orientation and assembly of these molecules at surfaces or in polymeric scaffolds are essential for their function in molecular materials .
Chemical Reactions Analysis
Phthalocyanines undergo various chemical reactions that are significant for their applications in materials science. For example, the dihydroxysilicon phthalocyanine can be polymerized to form a polysiloxane, which increases its electronic conductivity . The reactivity of phthalocyanines with metal ions and their ability to form stable monolayers at the air-water interface are also notable, as these properties can be exploited in the construction of molecular wires and ionoelectronics .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalocyanines are diverse and depend on their molecular structure and substituents. Liquid crystalline phthalocyanines exhibit phase transitions, such as the crystalline phase to mesophase transition, and can form gels and networks of fibers through self-assembly . The electronic conductivity of phthalocyaninato polysiloxanes increases upon polymerization, and these materials can conduct sodium ions . The thermorefractive and nonlinear optical properties of isotropic liquid phthalocyanine compounds with peripheral polydimethylsiloxane oligomer substitution have been observed, along with their unusual metal substitution reactivity and aggregation behavior . Additionally, the phase behavior, thermooptical properties, and phase morphology of side chain polysiloxanes with phthalocyanine moieties have been examined .
Applications De Recherche Scientifique
Overview of Phthalate Research
Environmental and Health Impact of Phthalates
Phthalates are ubiquitous environmental contaminants known for their use in industry as plasticizers and additives in cosmetics. Classified as Endocrine Disrupting Chemicals (EDCs), they have been linked to various health problems, including fertility issues, respiratory diseases, childhood obesity, and neuropsychological disorders. Research has highlighted the extensive human exposure to phthalates, with children being particularly vulnerable. Studies have demonstrated a decreasing global trend in human phthalate exposure, thanks to stringent regulations (I. Katsikantami et al., 2016).
Phthalates and Metabolomics
Metabolomics has emerged as a valuable tool for assessing the physiological disruptions caused by chemical substances, including phthalates and bisphenol A (BPA). This approach has revealed alterations in primary metabolic pathways upon exposure to these chemicals, contributing to the understanding of their effects on human health and supporting the development of regulatory policies (Cristina Gómez & H. Gallart-Ayala, 2018).
Risk Assessment and Regulation
Research has also focused on the developmental and reproductive toxicity of phthalates, leading to increased concern over their potential health risks to humans. This has prompted regulatory efforts to limit exposure and mitigate risks, particularly in vulnerable populations such as children and pregnant women. Studies advocate for comprehensive risk assessments that consider cumulative exposure to various phthalates, reflecting their widespread use and potential for synergistic effects (J. Lyche et al., 2009).
Safety and Hazards
Orientations Futures
Phthalocyanines exhibit superior photoproperties that make them attractive for various applications, including photodynamic therapy of cancer . Efforts are ongoing to improve their photodynamic efficacy and to develop advanced phthalocyanines with optimized photoproperties, dual therapeutic actions, tumor-targeting properties, and specific activation at tumor sites .
Mécanisme D'action
Mode of Action
It’s plausible that the compound could interact with its targets through various types of chemical bonds, leading to changes in the structure or function of these targets .
Biochemical Pathways
The compound’s interactions with biological targets could potentially influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
The compound’s interactions with its targets could potentially lead to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Phthalocyanatodichlorosilane .
Propriétés
IUPAC Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;silicon(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Si/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSPVIOKFLGPK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Si+4].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014816 | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19333-10-9 | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019333109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalocyanatodichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



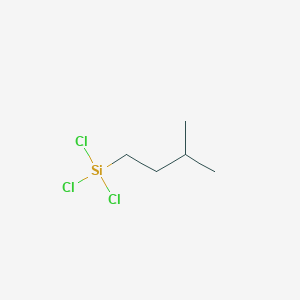
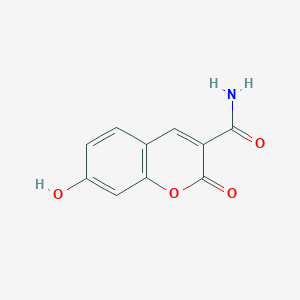
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
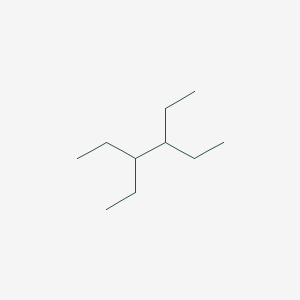
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
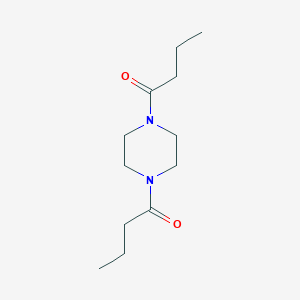
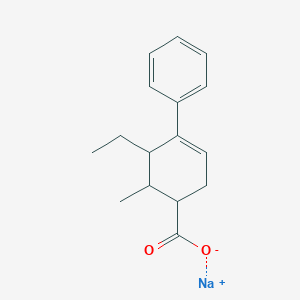
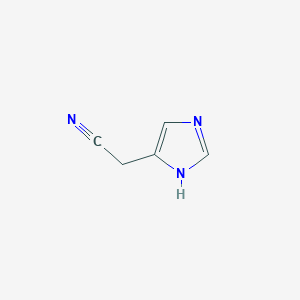
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
